molecular formula C18H23BrClN3O2 B8514463 7-(2-Bromo-3-chloro-6-cyclopropyl-pyrrolo[2,3-b]pyrazin-5-yl)-heptanoic acid ethyl ester

7-(2-Bromo-3-chloro-6-cyclopropyl-pyrrolo[2,3-b]pyrazin-5-yl)-heptanoic acid ethyl ester

Cat. No. B8514463
M. Wt: 428.7 g/mol
InChI Key: RTWQUNAEKFJOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Bromo-3-chloro-6-cyclopropyl-pyrrolo[2,3-b]pyrazin-5-yl)-heptanoic acid ethyl ester is a useful research compound. Its molecular formula is C18H23BrClN3O2 and its molecular weight is 428.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(2-Bromo-3-chloro-6-cyclopropyl-pyrrolo[2,3-b]pyrazin-5-yl)-heptanoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-Bromo-3-chloro-6-cyclopropyl-pyrrolo[2,3-b]pyrazin-5-yl)-heptanoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H23BrClN3O2

Molecular Weight

428.7 g/mol

IUPAC Name

ethyl 7-(2-bromo-3-chloro-6-cyclopropylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate

InChI

InChI=1S/C18H23BrClN3O2/c1-2-25-15(24)7-5-3-4-6-10-23-14(12-8-9-12)11-13-18(23)22-17(20)16(19)21-13/h11-12H,2-10H2,1H3

InChI Key

RTWQUNAEKFJOGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCN1C(=CC2=C1N=C(C(=N2)Br)Cl)C3CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-3-chloro-6-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine (step 1) (1.0 g, 3.696 mmol) in DMF (10 ml), cooled to 0° C. and degassed with argon, was treated with potassium carbonate (1.53 g, 10.88 mmol) and stirred for 5 minutes. The reaction mixture was then treated with ethyl 7-bromoheptanoate (960 mg, 4.066 mmol) and stirred at room temperature for 16 hours. Saturated aqueous ammonium chloride solution was added slowly at 0° C. and the mixture was extracted with diethyl ether. The organic portion was dried (Na2SO4), and the solvent was removed under reduced pressure. Purification of the crude product by chromatography on neutral alumina eluting with 0-2% EtOAc in iso-hexane afforded the titled compound;
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
960 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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